

Physical and chemical properties of 2-Chlorobenzoylacetonitrile

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Compound of Interest

Compound Name: 2-Chlorobenzoylacetonitrile

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An In-depth Technical Guide to **2-Chlorobenzoylacetonitrile**

Abstract

2-Chlorobenzoylacetonitrile, systematically named 3-(2-chlorophenyl)-3-oxopropanenitrile, is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical synthesis.^{[1][2]} As a β -ketonitrile, its unique structural arrangement, featuring a chlorobenzoyl moiety, an active methylene group, and a nitrile function, renders it a highly versatile precursor for a diverse range of complex heterocyclic molecules. This guide provides an in-depth exploration of its core physical and chemical properties, validated analytical characterization methods, logical synthetic pathways, and its strategic applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this valuable chemical intermediate.

Core Chemical Identity and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research. **2-Chlorobenzoylacetonitrile** is defined by a specific set of identifiers and properties that ensure its purity and suitability for synthetic applications.

The presence of the ortho-chloro substituent on the phenyl ring is a critical feature, sterically and electronically influencing the molecule's reactivity compared to its meta- and para-isomers. This substitution is known to impact metabolic stability and binding interactions in drug candidates, making ortho-substituted precursors like this one of particular interest.[3][4]

Table 1: Key Identifiers and Properties

Property	Value	Source
IUPAC Name	3-(2-chlorophenyl)-3-oxopropanenitrile	[1]
CAS Number	40018-25-5	[1][5]
Molecular Formula	C ₉ H ₆ CINO	[1]
Molecular Weight	179.60 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	Data not available for 2-chloro isomer. (Isomeric 4-chlorobenzoylacetone nitrile melts at 129-133 °C)	[6]

Analytical Characterization: A Self-Validating Protocol

In any research endeavor, confirming the identity and purity of a starting material is non-negotiable. The following spectroscopic methods form a self-validating system for the unambiguous characterization of **2-Chlorobenzoylacetone nitrile**. The causality behind the expected spectral features is explained to provide a deeper understanding beyond mere data reporting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule.

- ^1H NMR: The proton NMR spectrum is predicted to show two key regions.
 - Aromatic Region ($\delta \approx 7.4\text{-}7.8$ ppm): Four protons on the ortho-substituted benzene ring will appear as a complex multiplet. The splitting pattern is a direct consequence of the electronic environment shaped by the chloro and acyl substituents.
 - Methylene Region ($\delta \approx 4.2\text{-}4.5$ ppm): The two protons of the methylene group ($-\text{CH}_2-$) are flanked by two strong electron-withdrawing groups (carbonyl and nitrile). This deshielding effect shifts their resonance significantly downfield. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. This singlet is a hallmark signature of the β -ketonitrile scaffold.
- ^{13}C NMR: The carbon spectrum provides a census of all carbon environments.
 - Carbonyl Carbon ($\text{C}=\text{O}$): Expected to be the most downfield signal ($\delta \approx 185\text{-}195$ ppm) due to the strong deshielding by the oxygen atom.
 - Aromatic Carbons: Six distinct signals are expected in the $\delta \approx 125\text{-}140$ ppm range, reflecting the asymmetric nature of the substituted ring.
 - Nitrile Carbon ($\text{C}\equiv\text{N}$): A characteristically sharp signal around $\delta \approx 115$ ppm.
 - Methylene Carbon ($-\text{CH}_2-$): A signal in the $\delta \approx 35\text{-}45$ ppm range, shifted downfield by the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by two highly characteristic absorption bands.[\[1\]](#)

- Nitrile ($\text{C}\equiv\text{N}$) Stretch: A sharp, intense peak at approximately 2250 cm^{-1} . The position and sharpness of this band are unambiguous indicators of the nitrile group.
- Carbonyl ($\text{C}=\text{O}$) Stretch: A very strong, intense peak around 1700 cm^{-1} . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's fragmentation pattern, further confirming its structure.

- Molecular Ion Peak (M^+): The spectrum will exhibit a characteristic doublet for the molecular ion peak at m/z 179 and 181. This pattern is the result of the natural isotopic abundance of chlorine ($^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$). The presence of this 3:1 ratio $M^+/(M+2)^+$ peak is conclusive evidence of a single chlorine atom in the molecule.
- Key Fragmentation: Common fragmentation pathways would include the loss of the nitrile group ($M-26$) and cleavage to form the 2-chlorobenzoyl cation (m/z 139/141), which would also display the 3:1 isotopic pattern.

Synthesis and Reactivity

Understanding the synthesis and inherent reactivity of **2-Chlorobenzoylacetone** is key to appreciating its role as a versatile building block.

Proposed Synthetic Protocol: Claisen-Type Condensation

A robust and industrially scalable method for synthesizing β -ketonitriles is the base-catalyzed condensation of an ester with acetonitrile. This choice is based on the well-established reactivity of acetonitrile's acidic α -protons.

Reaction: Methyl 2-chlorobenzoate + Acetonitrile \rightarrow **2-Chlorobenzoylacetone**

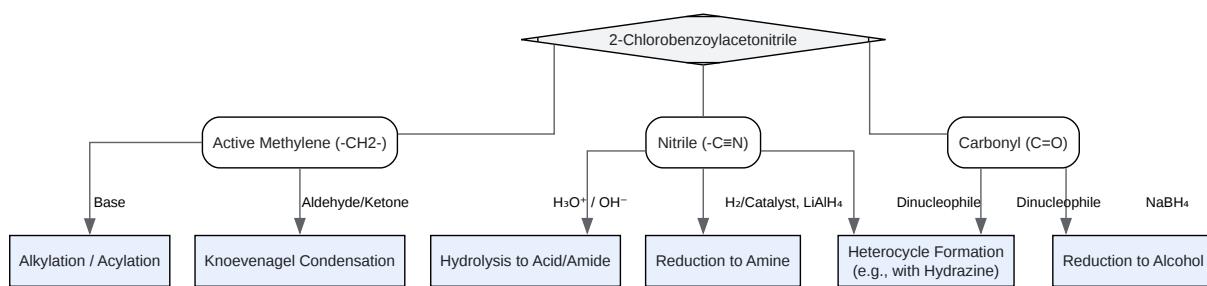
Step-by-Step Methodology:

- Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- Base Suspension: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH_2), is suspended in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The choice of a strong, non-nucleophilic base is critical to deprotonate acetonitrile without attacking the ester.

- **Acetonitrile Addition:** Anhydrous acetonitrile is added dropwise to the base suspension at 0 °C. This exothermic deprotonation generates the acetonitrile carbanion, a potent nucleophile.
- **Ester Addition:** A solution of methyl 2-chlorobenzoate in the same anhydrous solvent is added slowly via the dropping funnel, maintaining a low temperature to control the reaction rate and prevent side reactions. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester.
- **Reaction & Quench:** The reaction is allowed to stir and slowly warm to room temperature overnight. Upon completion (monitored by TLC), the reaction is carefully quenched by pouring it into an ice-cold acidic solution (e.g., dilute HCl). This neutralizes the excess base and protonates the enolate intermediate to yield the final product.
- **Workup & Purification:** The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Final purification is typically achieved by recrystallization or column chromatography on silica gel.

Core Reactivity Profile

The power of **2-Chlorobenzoylacetonitrile** lies in the distinct reactivity of its three functional centers, allowing for sequential and regioselective modifications.



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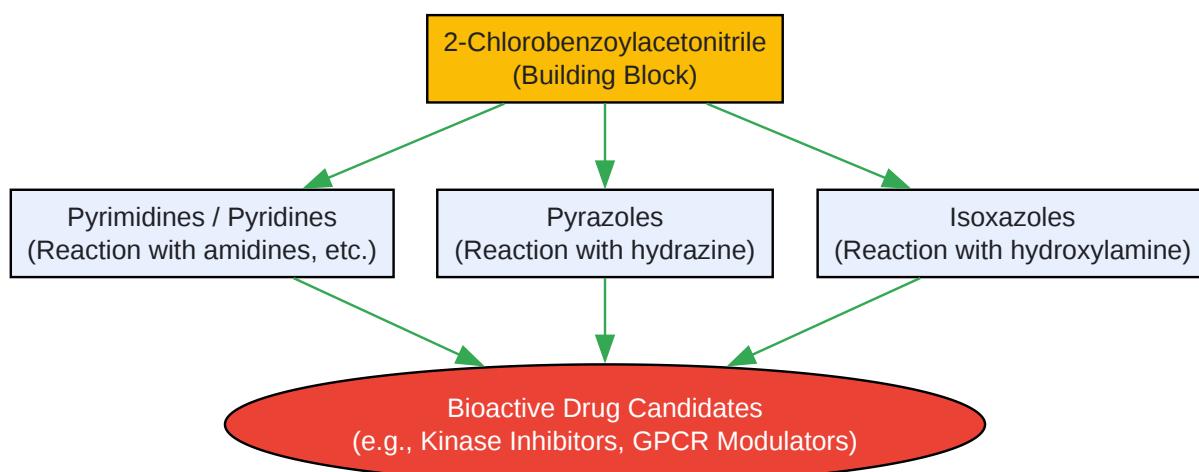
Caption: Reactivity map of **2-Chlorobenzoylacetoneitrile**.

This trifecta of reactivity allows chemists to use **2-Chlorobenzoylacetoneitrile** as a linchpin in complex molecular construction. For instance, the active methylene is readily deprotonated and alkylated, while the nitrile and carbonyl groups are prime candidates for cyclocondensation reactions to build heterocycles.

Applications in Drug Discovery & Development

The true value of a building block is measured by its utility. The β -ketonitrile motif is a privileged scaffold for accessing a vast array of pharmacologically relevant heterocyclic cores.

The presence of a chlorine atom is a common and effective strategy in drug design. It can enhance membrane permeability, block metabolic oxidation sites, and increase binding affinity through halogen bonding.^{[3][4]} Therefore, incorporating a chloro-substituted building block early in a synthetic campaign is a deliberate, strategic choice.



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Caption: Synthetic utility in drug discovery workflows.

By reacting **2-Chlorobenzoylacetoneitrile** with various dinucleophiles, medicinal chemists can efficiently generate libraries of pyrazoles, isoxazoles, pyrimidines, and pyridines for high-throughput screening. The utility of modern analytical techniques like LC-MS is paramount in this process for rapid purification and characterization of these compound libraries.^[7]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety. The following information is aggregated from authoritative safety data sheets.[\[1\]](#)[\[5\]](#)

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement
Hazard	H302	Harmful if swallowed
	H315	Causes skin irritation
	H319	Causes serious eye irritation
Precautionary	P264	Wash hands and skin thoroughly after handling
	P270	Do not eat, drink or smoke when using this product
	P280	Wear protective gloves/protective clothing/eye protection/face protection
P301+P312		IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell
P302+P352		IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Handling Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[\[5\]](#)

Conclusion

2-Chlorobenzoylacetonitrile is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable asset for researchers in synthetic and medicinal chemistry. By understanding the causality behind its analytical data and the logic of its synthetic applications, scientists can fully harness its potential to construct novel molecules that may lead to the next generation of pharmaceuticals and advanced materials.

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